molecular formula C22H27FN4O2 B2673267 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898451-70-2

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2673267
CAS RN: 898451-70-2
M. Wt: 398.482
InChI Key: BLXMANQZKSBDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as FTOX, is a chemical compound that has been widely studied in scientific research. FTOX is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), which plays a crucial role in regulating energy homeostasis and body weight.

Scientific Research Applications

Pharmacological Properties

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide and related compounds have been studied for their pharmacological properties, focusing on receptor activity and behavioral effects. For example, a study on a similar compound, ACP-103, demonstrated its potent inverse agonist activity at human 5-HT2A receptors, suggesting potential utility as an antipsychotic agent (Vanover et al., 2006).

Ligand Binding Affinity

Research into compounds with structural similarities to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide has shown high affinity for various binding sites. For instance, a study on 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperazines revealed high affinity for sigma 1 and sigma 2 binding sites, as well as serotonin 5-HT1A and 5-HT2A receptors (Perregaard et al., 1995).

Structural Analysis

The molecular structure and conformation of related compounds have been analyzed to understand their biological activities. For example, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole was determined, providing insights into the conformation of the molecule, which is crucial for its biological function (Ozbey et al., 2001).

Orexin Receptor Antagonism

Compounds with similar structures have been evaluated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor antagonism. GSK1059865, a selective orexin-1 receptor antagonist, showed efficacy in a binge eating model in rats, indicating the potential for treating compulsive food consumption and other eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-5-3-4-6-19(16)25-22(29)21(28)24-15-20(17-7-9-18(23)10-8-17)27-13-11-26(2)12-14-27/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMANQZKSBDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

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